(2-Methoxy-4-propylphenoxy)acetic acid
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Overview
Description
Acetic acid,2-(2-methoxy-4-propylphenoxy)-, also known as 2-(2-methoxy-4-propylphenoxy)acetic acid, is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.253 g/mol . This compound is characterized by its phenoxyacetic acid structure, where a methoxy and a propyl group are attached to the phenyl ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid,2-(2-methoxy-4-propylphenoxy)- typically involves the reaction of 2-methoxy-4-propylphenol with chloroacetic acid or its derivatives under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of acetic acid,2-(2-methoxy-4-propylphenoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid,2-(2-methoxy-4-propylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of phenoxyacetic acid derivatives .
Scientific Research Applications
Acetic acid,2-(2-methoxy-4-propylphenoxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid,2-(2-methoxy-4-propylphenoxy)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxy-4-ethylphenoxy)acetic acid
- 2-(2-methoxy-4-methylphenoxy)acetic acid
- 2-(2-methoxy-4-isopropylphenoxy)acetic acid
Uniqueness
Acetic acid,2-(2-methoxy-4-propylphenoxy)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
CAS No. |
88425-71-2 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(2-methoxy-4-propylphenoxy)acetic acid |
InChI |
InChI=1S/C12H16O4/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h5-7H,3-4,8H2,1-2H3,(H,13,14) |
InChI Key |
SJHFMPZUWSVNEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC(=O)O)OC |
Origin of Product |
United States |
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